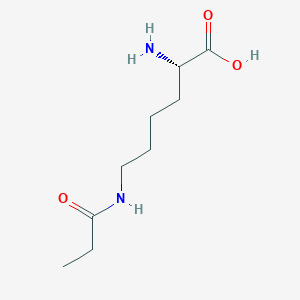
Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride” is a chemical compound with the molecular weight of 217.65 . It is also known as “methyl (4-hydroxyphenyl)glycinate hydrochloride” according to its IUPAC name .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11NO3.ClH/c1-13-9(12)6-10-7-2-4-8(11)5-3-7;/h2-5,10-11H,6H2,1H3;1H . This code provides a specific description of the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Scientific Research Applications of Similar Compounds
Advanced Oxidation Processes for Environmental Remediation
Compounds similar to Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride, such as acetaminophen derivatives, have been studied for their interaction with advanced oxidation processes (AOPs). These processes are crucial for degrading recalcitrant compounds in wastewater, highlighting the environmental applications of related compounds in understanding and improving water treatment technologies (Qutob et al., 2022).
Neuroprotective Research
Research into the neuroprotective effects of compounds structurally related to this compound, such as those affecting the excitatory amino acid systems, has implications for neurodegenerative diseases like Parkinson's. This underscores the therapeutic potential of these compounds in neuroprotection and the modulation of neurotoxic effects (Fornai et al., 1997).
Agricultural Impact Assessment
Studies have assessed the environmental impact of herbicides, providing insights into the toxicological profiles of chemicals used in agriculture. This research is crucial for developing safer agrochemicals and understanding their long-term effects on ecosystems (Zuanazzi et al., 2020).
Drug Metabolism and Conjugation
Understanding the metabolism and conjugation of pharmaceuticals is essential for drug development and safety. Research in this area helps in identifying how drugs are processed in the body and the significance of conjugation pathways, such as glucuronidation, for drug detoxification and efficacy (Dutton, 1978).
Molecular Biology and Gene Expression Studies
Investigations into the molecular mechanisms of action for various compounds, including their effects on gene expression, provide critical insights for drug development and the understanding of cellular processes. This research can lead to novel therapeutic approaches and diagnostic tools (Conrad, 2005).
Propiedades
IUPAC Name |
methyl 2-(4-hydroxyanilino)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)6-10-7-2-4-8(11)5-3-7;/h2-5,10-11H,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGOGDYKHZFWFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)
